molecular formula C7H10ClN3O4S B010962 Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate CAS No. 100784-26-7

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate

Cat. No.: B010962
CAS No.: 100784-26-7
M. Wt: 267.69 g/mol
InChI Key: VPTSMJHJEDWLSP-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10ClN3O4S and its molecular weight is 267.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications.

  • Molecular Formula : C7H10ClN3O4S
  • Molar Mass : 267.69 g/mol
  • CAS Number : 100784-26-7
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, alcohols, ketones, and esters .

Biological Activity Overview

This compound exhibits several biological activities, primarily categorized as follows:

1. Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In a model of carrageenan-induced paw edema in rats, derivatives of pyrazole were tested for their ability to reduce inflammation. The results indicated that certain derivatives exhibited significant anti-inflammatory effects, suggesting that this compound could be effective in treating inflammatory conditions .

CompoundInhibition PercentageReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateSignificant

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Notably, the presence of specific functional groups was found to enhance antimicrobial activity against pathogens like E. coli and S. aureus. The aliphatic amide pharmacophore was identified as crucial for these activities .

PathogenCompound TestedActivity Level
E. coliPyrazole DerivativeGood
S. aureusPyrazole DerivativeGood
Pseudomonas aeruginosaPyrazole DerivativeModerate

3. Other Biological Activities

In addition to anti-inflammatory and antimicrobial effects, this compound may exhibit other biological activities such as antitumor effects and enzyme inhibition (e.g., MAO-B inhibition). Research indicates that modifications to the pyrazole scaffold can significantly influence these activities, leading to the development of more potent analogs .

Case Study 1: Anti-inflammatory Efficacy

A study conducted on various pyrazole derivatives demonstrated that those with specific substitutions at the pyrazole ring showed up to 85% inhibition of tumor necrosis factor (TNF) and interleukin (IL)-6 at concentrations as low as 10 µM. This highlights the potential for this compound in therapeutic applications targeting inflammatory diseases .

Case Study 2: Antimicrobial Testing

In another research effort, a series of novel pyrazole derivatives were synthesized and screened against multiple microbial strains. The study found that certain compounds exhibited high activity levels comparable to standard antibiotics, indicating the potential for these compounds in treating bacterial infections .

Properties

IUPAC Name

ethyl 3-chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S/c1-3-15-7(12)4-5(8)10-11(2)6(4)16(9,13)14/h3H2,1-2H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSMJHJEDWLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546754
Record name Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100784-26-7
Record name Ethyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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